5-Ethyl-2-thioxoimidazolidin-4-one
Overview
Description
5-Ethyl-2-thioxoimidazolidin-4-one: is a sulfur-containing heterocyclic compound with the molecular formula C5H8N2OS and a molecular weight of 144.19 g/mol . This compound belongs to the class of thiohydantoins, which are known for their diverse biological activities and significant applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2-thioxoimidazolidin-4-one typically involves the reaction of ethyl isothiocyanate with glycine in the presence of a base such as sodium hydroxide . The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired thiohydantoin structure. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like ethanol or water for several hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the product . The reaction conditions are carefully controlled to maintain the desired temperature and pressure, and the product is purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 5-Ethyl-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles like amines or alcohols .
Common Reagents and Conditions:
Substitution: Amines, alcohols; reactions are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Corresponding substituted imidazolidinones.
Scientific Research Applications
5-Ethyl-2-thioxoimidazolidin-4-one has a wide range of applications in scientific research, including:
Chemistry:
- Used as a building block in the synthesis of various heterocyclic compounds .
- Employed in the development of new catalysts for organic reactions .
Biology:
- Investigated for its antibacterial properties against pathogens like Staphylococcus aureus .
- Studied for its potential as an enzyme inhibitor in biochemical assays .
Medicine:
- Explored for its anticancer properties due to its ability to inhibit DNA repair enzymes .
- Potential use in the development of new therapeutic agents for neurodegenerative diseases .
Industry:
Mechanism of Action
The mechanism of action of 5-Ethyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound acts as an inhibitor of enzymes such as tyrosyl-DNA phosphodiesterase 1 (TDP1) , which is involved in DNA repair.
Molecular Targets: The primary molecular targets include DNA repair enzymes and other proteins involved in cellular processes.
Pathways Involved: The compound affects pathways related to DNA repair, cell cycle regulation, and apoptosis.
Comparison with Similar Compounds
2-Thioxoimidazolidin-4-one: Shares the core structure but lacks the ethyl group at the 5-position.
5-Methyl-2-thioxoimidazolidin-4-one: Similar structure with a methyl group instead of an ethyl group.
5-Phenyl-2-thioxoimidazolidin-4-one: Contains a phenyl group at the 5-position, offering different biological activities.
Uniqueness:
Properties
IUPAC Name |
5-ethyl-2-sulfanylideneimidazolidin-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2OS/c1-2-3-4(8)7-5(9)6-3/h3H,2H2,1H3,(H2,6,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGPZORJVJYRGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NC(=S)N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101295564 | |
Record name | 5-Ethyl-2-thioxo-4-imidazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101295564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83178-71-6 | |
Record name | 5-Ethyl-2-thioxo-4-imidazolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83178-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Ethyl-2-thioxo-4-imidazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101295564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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